molecular formula C7H6BrFO B1286996 (4-Bromo-3-fluorophenyl)methanol CAS No. 222978-01-0

(4-Bromo-3-fluorophenyl)methanol

Cat. No. B1286996
CAS RN: 222978-01-0
M. Wt: 205.02 g/mol
InChI Key: VQDUFYPJCUBGQW-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methanol, also known as 4-Bromo-3-fluoroanisole, is an important intermediate in the synthesis of various organic compounds. It is a key building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and specialty chemicals. The molecule consists of a benzene ring with a bromo substituent on the fourth carbon and a fluorine substituent on the third carbon. This molecule has been extensively studied and used in various fields.

Scientific Research Applications

Theoretical Studies and Molecular Analysis

  • Density Functional Theory Applications: A theoretical study of a similar compound, (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, using Density Functional Theory (DFT) at B3LYP/6-31++G(d,p) level, sheds light on the molecular structure and active sites of the molecule. This approach could be applied to (4-Bromo-3-fluorophenyl)methanol for understanding its molecular behavior and potential applications (Trivedi, 2017).

Chemical Synthesis and Reactions

  • Palladium Catalyzed C-H Halogenation: A study on the synthesis of multi-substituted arenes through palladium-catalyzed iterative C-H halogenation reactions demonstrated the advantages of this method over traditional approaches. It offers higher yields, better selectivity, and chemical diversity, which could be applicable for synthesizing this compound or its derivatives (Sun, Sun, & Rao, 2014).

Material Science and Polymer Research

  • Poly(arylene ether sulfone) Proton Exchange Membranes: Research into new monomers containing bromo and fluoro groups, similar to this compound, led to the development of poly(arylene ether sulfone) proton exchange membranes. These membranes exhibit good mechanical strength, high proton conductivity, and low methanol permeability, making them suitable for fuel cell applications (Wang et al., 2012).

Pharmaceutical and Biomedical Applications

  • Enzymatic Desymmetrization in Organic Solvents: A study on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, a compound related to this compound, showed that lipase-catalyzed alcoholysis in organic solvents can be an efficient method for producing chiral intermediates. This process could potentially be adapted for the synthesis of chiral derivatives of this compound (Liu et al., 2014).

Safety and Hazards

“(4-Bromo-3-fluorophenyl)methanol” is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

  • Shafeeulla, R. M., Krishnamurthy, G., Bhojynaik, H. S., Manjuraj, T., & Poojari, S. (2017). Synthesis of (4-Bromo-3-Fluorophenyl)(Pyrimidin-5-yl)Methanol and their Transition Metal Complexes, Spectral, X-ray Powder Diffraction, Cytotoxicity, Molecular Docking, and Biological Evaluation. International Journal of Advanced Chemical Science and Technology, 6(4), 268
  • Ran, Y., Wang, Y., & Zhang, Y. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-9
  • ChemSpider. (n.d.). (3-Bromophenyl)(4-fluorophenyl)methanol. Retrieved from here .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDUFYPJCUBGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609371
Record name (4-Bromo-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222978-01-0
Record name (4-Bromo-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-3-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-3-fluorobenzoic acid (40.8 g, 0.187 mol) was dissolved in THF (250 ml) with magnetic stirring under Ar in an ice-H2O bath. The cloudy solution was treated dropwise with borane-THF complex (1 M) (374 mL, 0.374 mol) over a 1 h period maintaining the internal temperature at <10° C. The reaction mixture was left to warm to ambient temperature overnight, then cooled in an ice H2O bath and treated dropwise with H2O (150 mL). The THF was removed on a rotary evaporator, and the residue partitioned between EtOAc and H2O. The aqueous layer was extracted with EtOAc (3×100 mL), the organic layers combined, washed with brine, and dried (Na2SO4), filtered, and concentrated to give the title compound as an oil which solidified on standing.
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the product from Step H (14.69 g, 67.0 mmol) in 40 mL of tetrahydrofuran at 0° C. was added borane in THF (141 mL, 141 mmol, 1M) dropwise, keeping the reaction temperature below 5° C. The solution was allowed to warm to room temperature, then stirred for one hour. The reaction was cautiously quenched at 0° C. with 50 mL of water, concentrated in vacuo, and partitioned between EtOAc and water. The aqueous layer was extracted twice with EtOAc, and the combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the titled product.
Quantity
14.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
141 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-fluorobenzaldehyde (10 g, 49.3 mmol) and NaBH4 (3.73 g, 99 mmol) in THF (100 mL) was added MeOH (100 mL) dropwise at 20° C. After LCMS analysis showed the starting material had disappeared, the solvent was removed in vacuo. The residue was dissolved in DCM (200 mL) and washed with H2O (60 mL) and brine (60 mL). The organic layer was dried over Na2SO4, filtered and concentrated to yield a white solid of (4-bromo-3-fluorophenyl)methanol (9.8 g, 47.7 mmol, 97.0% yield): 1H NMR (400 MHz, CD3OD) δ 7.54 (t, J=7.8 Hz, 1H), 7.18 (d, J=9.6 Hz, 1H), 7.06 (d, J=7.2 Hz, 1H), 4.56 (s, 2H); ES-LCMS m/z 188.9 (M-17).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-3-fluorophenyl)methanol
Reactant of Route 2
(4-Bromo-3-fluorophenyl)methanol
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(4-Bromo-3-fluorophenyl)methanol
Reactant of Route 4
(4-Bromo-3-fluorophenyl)methanol
Reactant of Route 5
(4-Bromo-3-fluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Bromo-3-fluorophenyl)methanol

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